molecular formula C11H16SSi B14532806 Silane, trimethyl[1-(phenylthio)ethenyl]- CAS No. 62762-20-3

Silane, trimethyl[1-(phenylthio)ethenyl]-

Cat. No.: B14532806
CAS No.: 62762-20-3
M. Wt: 208.40 g/mol
InChI Key: VVPNCTFIKRGYRE-UHFFFAOYSA-N
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Description

Silane, trimethyl[1-(phenylthio)ethenyl]- is an organosilicon compound with the molecular formula C11H16SSi It is characterized by the presence of a trimethylsilyl group attached to a phenylthio-substituted ethenyl group

Chemical Reactions Analysis

Silane, trimethyl[1-(phenylthio)ethenyl]- undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding silane and thiol derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds.

Common reagents and conditions used in these reactions include lithium diisopropylamide for lithiation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, trimethyl[1-(phenylthio)ethenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, trimethyl[1-(phenylthio)ethenyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl and phenylthio groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Silane, trimethyl[1-(phenylthio)ethenyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

62762-20-3

Molecular Formula

C11H16SSi

Molecular Weight

208.40 g/mol

IUPAC Name

trimethyl(1-phenylsulfanylethenyl)silane

InChI

InChI=1S/C11H16SSi/c1-10(13(2,3)4)12-11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

VVPNCTFIKRGYRE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)SC1=CC=CC=C1

Origin of Product

United States

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